molecular formula C21H22N2O2S B11169897 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

Cat. No.: B11169897
M. Wt: 366.5 g/mol
InChI Key: SYCBEVLIQCOMNY-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybutanamide moiety. One common synthetic route includes the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then reacted with phenylmagnesium bromide to introduce the phenyl group. The final step involves the reaction of the intermediate with 4-phenoxybutanoyl chloride under basic conditions to yield the desired compound .

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C21H22N2O2S/c1-2-18-20(16-10-5-3-6-11-16)23-21(26-18)22-19(24)14-9-15-25-17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,23,24)

InChI Key

SYCBEVLIQCOMNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CCCOC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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